Home > Products > Screening Compounds P126184 > 1-(3-Chloro-4-fluorophenyl)-3-[3-(dimethylamino)propyl]urea
1-(3-Chloro-4-fluorophenyl)-3-[3-(dimethylamino)propyl]urea -

1-(3-Chloro-4-fluorophenyl)-3-[3-(dimethylamino)propyl]urea

Catalog Number: EVT-4681366
CAS Number:
Molecular Formula: C12H17ClFN3O
Molecular Weight: 273.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea []

  • Compound Description: This compound, identified as MMV665953, is described as a potent anti-staphylococcal and anti-biofilm agent. Research indicates its efficacy in eradicating biofilms formed by both methicillin-resistant and methicillin-sensitive Staphylococcus aureus. It demonstrated superior bactericidal activity compared to conventional antibiotics, with an IC50 value against S. aureus biofilms ranging from 0.15 to 0.58 mg l−1 after 24 hours of treatment [].

-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide []

  • Compound Description: This compound, MMV665807, is another potent anti-staphylococcal and anti-biofilm agent discovered through the screening of the "malaria box" chemical library []. It effectively kills S. aureus biofilms and exhibits strong bactericidal activity, surpassing the efficacy of currently used antibiotics against S. aureus biofilms [].

-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile []

  • Compound Description: This compound is a citalopram analog explored for its interaction with the serotonin transporter (SERT) []. Research indicates its high selectivity for SERT and its ability to bind to both the S1 (high-affinity) and S2 (low-affinity) binding sites on SERT [].

N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide (Afatinib/BIBW 2992) [, , ]

  • Compound Description: This compound, known as Afatinib or BIBW 2992, is an irreversible ErbB family blocker designed to covalently bind to and inhibit the kinase activity of ErbB receptor family members []. Afatinib has shown promising anti-cancer activity, particularly against tumors driven by EGFR mutations, including those resistant to other EGFR inhibitors [].

N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones []

  • Compound Description: This series of compounds were synthesized and evaluated for their anticonvulsant activity. Among the series, N1-(3-chloro-4-fluorophenyl)-N4-(4-N,N-dimethylamino-benzaldehyde) semicarbazone (compound 3i) exhibited the most potent anticonvulsant activity with minimal neurotoxicity and CNS depressant effects [].

-(4-chloro phenyl)-3-(4-dimethylamino phenyl) prop-2-en-1-one []

  • Compound Description: This compound has been theoretically investigated for its vibrational spectroscopic and nonlinear optical properties []. Calculations suggest that it possesses a large βtot value and a low HOMO-LUMO energy gap, indicating its potential as a nonlinear optical material [].

-Chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine hydrochloride (4-chloroimipramine hydrochloride) []

  • Compound Description: This compound, 4-chloroimipramine hydrochloride, is an antidepressant drug that acts as a potent and selective inhibitor of neuronal serotonin uptake []. Its three-dimensional structure has been studied to understand its conformational properties and their relationship to its pharmacological activity [].

-[(1E)-2-(3-fluorophenyl)ethylidene]-3-(4-ethoxyphenyl)urea []

  • Compound Description: This compound is a Schiff base synthesized as part of a study focused on developing new antioxidant agents [].

-Chloro-2-(3-fluorophenyl)-N-(4-methoxyphenyl)-4-oxoazetidine-1-carboxamide []

  • Compound Description: This compound, an azetidine derivative, was synthesized and evaluated for its in vitro antioxidant activity [].

N8-(3-Chloro-4-fluorophenyl)-N2-(1-methyl-4-piperidinyl)-pyrimido[5,4-d]pyrimidine-2,8-diamine dihydrochloride (BIBX1382) []

  • Compound Description: BIBX1382 is an aldehyde oxidase (AOX) substrate that has been investigated for its metabolic properties, specifically its clearance by AOX []. Understanding the metabolism of BIBX1382 is crucial for its potential development as a drug candidate.

-(4-Chloro-1,3-benzothia­zol-2-yl)-3-propyl­urea monohydrate []

  • Compound Description: This compound is a urea derivative whose crystal structure has been determined using X-ray crystallography []. The study highlighted the planar structure of the urea derivative molecule and the role of water molecules in forming hydrogen bonds with the compound [].

-(3-bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1H)-one hydrochloride []

  • Compound Description: This compound is a dihydropyrimidine derivative synthesized and tested for its antioxidant activity. The study showed that this compound exhibited high inhibitory activity against superoxide generation in both liver and tumor tissues in rats [].

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]-N-[3-(morpholin-4-yl)propyl)quinazolin-4-amine []

  • Compound Description: This compound is a related substance of Gefitinib, a tyrosine kinase inhibitor used in the treatment of certain types of cancer. It was synthesized and characterized as part of the quality control process for Gefitinib production [].

Properties

Product Name

1-(3-Chloro-4-fluorophenyl)-3-[3-(dimethylamino)propyl]urea

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[3-(dimethylamino)propyl]urea

Molecular Formula

C12H17ClFN3O

Molecular Weight

273.73 g/mol

InChI

InChI=1S/C12H17ClFN3O/c1-17(2)7-3-6-15-12(18)16-9-4-5-11(14)10(13)8-9/h4-5,8H,3,6-7H2,1-2H3,(H2,15,16,18)

InChI Key

QWOVTEPTCIZRCY-UHFFFAOYSA-N

SMILES

CN(C)CCCNC(=O)NC1=CC(=C(C=C1)F)Cl

Canonical SMILES

CN(C)CCCNC(=O)NC1=CC(=C(C=C1)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.